Omeprazole-13C,D3 Sulfone

Overview

Description

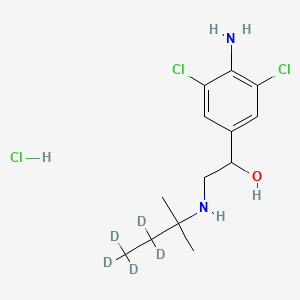

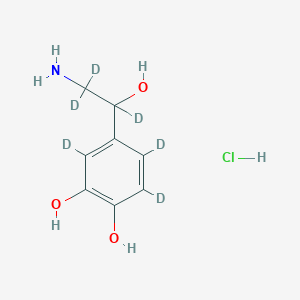

Omeprazole-13C,D3 Sulfone is the labelled analogue of Omeprazole Sulfone . It is a metabolite of Omeprazole , which is a proton pump inhibitor used in the treatment of dyspepsia .

Synthesis Analysis

The synthesis of Omeprazole-13C,D3 Sulfone involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the drug molecule . This is typically done as a part of the drug development process, particularly for quantitation .Molecular Structure Analysis

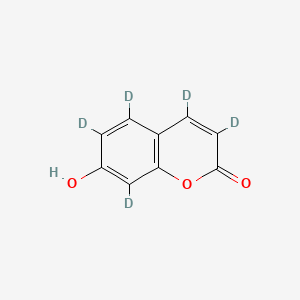

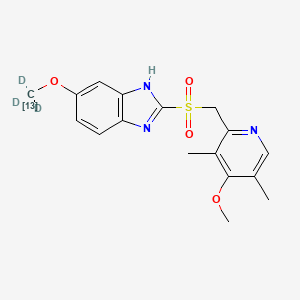

The molecular formula of Omeprazole-13C,D3 Sulfone is C16[13C]H16D3N3O4S . The molecular weight is 365.43 . The IUPAC name is 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(1-13C)methoxy)-1H-benzimidazole .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Omeprazole-13C,D3 Sulfone .Physical And Chemical Properties Analysis

Omeprazole-13C,D3 Sulfone is an off-white solid . It is soluble in DMSO (slightly) and methanol (slightly, when heated) . .Scientific Research Applications

Chemical Building Blocks

Omeprazole-13C,D3 Sulfone is used as a chemical building block in life science research .

Pharmacokinetics Study

Omeprazole-13C,D3 Sulfone can be used in pharmacokinetics studies. For instance, a study investigated the pharmacokinetics of the omeprazole enantiomers in different CYP2C19 genotypes after a single IV dose of racemic omeprazole . This was the first report of the enantioselective disposition of omeprazole and its metabolites in three CYP2C19 genotypes after IV dosing of racemic omeprazole .

Metabolite Profiling

Omeprazole-13C,D3 Sulfone can be used for metabolite profiling. A study used it to explore omeprazole and its metabolites in a mouse’s brain after various routes of administration . The study identified several new metabolites of omeprazole by the mass difference between omeprazole and stable isotope in both brain and plasma samples .

Neuro-Inflammation Research

Omeprazole-13C,D3 Sulfone can be used in neuro-inflammation research. A study showed that omeprazole or PPIs would likely have anti-inflammation effects in vitro and in vivo . However, their effects on anti-inflammation in the brain are still unknown .

Brain Pharmacokinetic Profiles

Omeprazole-13C,D3 Sulfone can be used to evaluate brain pharmacokinetic profiles. A study evaluated the brain pharmacokinetic profiles and brain-to-plasma partition coefficient (Kp) in a satellite study .

CNS-related Biological Effects

Omeprazole-13C,D3 Sulfone can be used to understand the CNS-related biological effects of omeprazole and its metabolites in vivo .

Safety And Hazards

properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omeprazole-13C,D3 Sulfone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.